3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally, the construction of the pyridazine ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired compound.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Pyrrolidine Ring Formation: The pyrrolidine ring is often formed via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidine
Uniqueness
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H21N5O3 |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C16H21N5O3/c1-11-4-5-14(18-17-11)24-10-12-6-7-21(8-12)16(22)13-9-20(2)19-15(13)23-3/h4-5,9,12H,6-8,10H2,1-3H3 |
InChI Key |
VDWOLMKTBKLNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN(N=C3OC)C |
Origin of Product |
United States |
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